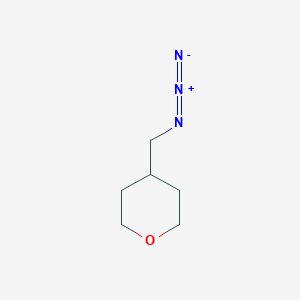

4-(azidomethyl)tetrahydro-2H-pyran

Description

Properties

IUPAC Name |

4-(azidomethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-9-8-5-6-1-3-10-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQHKBMWMVXVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 4-(Azidomethyl)tetrahydro-2H-pyran in Medicinal Chemistry

Executive Summary & Molecular Profile

4-(Azidomethyl)tetrahydro-2H-pyran (CAS 1035490-93-7) represents a high-value "Click Chemistry" building block designed to address specific physicochemical liabilities in drug discovery. Unlike traditional benzyl azides or alkyl azides, this molecule incorporates a saturated oxygen heterocycle (tetrahydropyran, THP), offering a strategic balance between lipophilicity modulation and metabolic stability.

This guide serves as a technical manual for the synthesis, safe handling, and application of this core in the development of PROTACs, Antibody-Drug Conjugates (ADCs), and fragment-based lead optimization.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Value / Descriptor | Relevance |

| CAS Number | 1035490-93-7 | Unique Identifier |

| Formula | Low Molecular Weight (LMW) | |

| MW | 141.17 g/mol | Fragment-compatible |

| C/N Ratio | 2.0 (C=6, N=3) | Safety Critical: Energetic Precursor |

| (C+O)/N Ratio | 2.33 | Borderline Stability (See Safety Section) |

| LogP (Calc) | ~0.8 – 1.2 | Improved solubility vs. phenyl analogs |

| Topological Polar Surface Area | ~59 Ų | Good membrane permeability |

Safety Architecture: The "Rule of Six" & Energetic Handling[3][6][7]

CRITICAL WARNING: Organic azides are potentially explosive.[1][2][3][4] The safety of CAS 1035490-93-7 must be evaluated using the Smith-Open-Chain (C/N) Ratio .

The standard safety equation is:

For this compound:

Interpretation: This molecule falls below the safe threshold of 3.[1][5][4]0. It is considered an energetic compound .

-

Do NOT Distill: Never purify this azide via distillation at atmospheric or reduced pressure.

-

Solution Storage: Store as a solution (e.g., in DCM or DMF) whenever possible.

-

Isolation Limit: If isolation is required, do not exceed 1–5 gram scales. Use a blast shield.[5]

-

Reaction Safety: Avoid concentrating reaction mixtures to complete dryness, especially in the presence of metal salts.

Synthetic Access & Scalability

The most robust route to CAS 1035490-93-7 utilizes the commercially available 4-(hydroxymethyl)tetrahydro-2H-pyran. The synthesis proceeds via a biphasic activation (mesylation) followed by nucleophilic substitution (

Pathway Visualization

Figure 1: Two-step synthetic pathway converting the alcohol precursor to the target azide via a mesylate intermediate.

Detailed Protocol: Synthesis from Alcohol

Step 1: Mesylation (Activation)

-

Setup: Dissolve 4-(hydroxymethyl)tetrahydro-2H-pyran (1.0 eq) in dry DCM (0.2 M) under

atmosphere. -

Base: Add Triethylamine (

, 1.5 eq) and cool to 0°C. -

Addition: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is exothermic; maintain temp < 5°C.

-

Workup: After 2h, wash with cold 1N HCl, then sat.

. Dry organic layer over -

Note: Concentrate cautiously. The mesylate is thermally sensitive. Use immediately.

Step 2: Azide Displacement (

-

Solvent: Dissolve crude mesylate in DMF (0.5 M).

-

Reagent: Add Sodium Azide (

, 1.5 eq). Safety: -

Reaction: Heat to 60°C for 4–12 hours behind a blast shield.

-

Workup (Critical): Dilute with

or EtOAc. Wash 3x with water to remove excess -

Purification: Flash chromatography (Hexane/EtOAc). Do not rotary evaporate to dryness.

Application in "Click" Chemistry (CuAAC)

The primary utility of CAS 1035490-93-7 is as a bio-orthogonal handle. The THP ring acts as a non-aromatic spacer, reducing the "flattening" effect common in drug design while maintaining structural rigidity.

CuAAC Mechanism & Workflow

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism yielding the 1,4-triazole conjugate.

Standard CuAAC Protocol

This protocol is optimized for library synthesis in 96-well plates or micro-vials.

-

Reagents:

-

Azide: CAS 1035490-93-7 (1.0 eq, 0.2 M in tBuOH/H2O 1:1).

-

Alkyne: Substrate (1.0 eq).

-

Catalyst:

(5 mol%). -

Reductant: Sodium Ascorbate (10 mol%).

-

Ligand (Optional but Recommended): TBTA or THPTA (5 mol%) to protect Cu(I) from oxidation and prevent biological damage if used in lysates.

-

-

Procedure:

-

Mix Alkyne and Azide in solvent.

-

Add premixed Cu/Ligand solution.

-

Add Ascorbate last (starts the reaction).

-

Stir at RT for 1–16h.

-

-

Validation: Monitor by LC-MS. The triazole formation is usually quantitative.

Structural Biology & MedChem Utility

Escape from Flatland

In Fragment-Based Drug Discovery (FBDD), replacing a benzyl azide with this compound improves the fraction of

-

Solubility: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to a cyclohexyl or phenyl analog.

-

Metabolic Stability: The THP ring is generally resistant to CYP450 oxidation compared to electron-rich aromatic rings.

Linker Design (PROTACs)

This molecule is an ideal "cap" or "connector" for PROTAC linkers.

-

Rigidity: The chair conformation of the pyran ring provides a defined vector, unlike flexible PEG chains.

-

Clickability: Allows for modular assembly of E3 ligase ligands and Warheads.

References

-

Properties of Saturated Heterocycles

-

Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today. Link

-

-

Organic Azide Safety Guidelines

-

Click Chemistry Fundamentals

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

-

Tetrahydropyran Synthesis Precursors

-

PubChem Compound Summary for CID 2733479 (4-(Hydroxymethyl)tetrahydropyran). Link

-

Sources

Technical Guide: 4-(Azidomethyl)tetrahydro-2H-pyran (4-Azidomethyl-THP)

Executive Summary

4-(Azidomethyl)tetrahydro-2H-pyran , commonly referred to as 4-azidomethyl-THP , is a specialized heterocyclic building block utilized primarily in medicinal chemistry and chemical biology. It serves as a robust "click-ready" motif, enabling the introduction of a tetrahydropyran (THP) ring into complex molecular architectures via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Unlike the acid-labile 2-tetrahydropyranyl (THP) protecting group used for alcohols, the 4-azidomethyl-THP moiety features a metabolically stable carbon-carbon bond at the 4-position, making it an ideal scaffold for fragment-based drug discovery (FBDD) and the synthesis of PROTAC linkers.

Part 1: Physicochemical Profile[1][2]

The following data characterizes the core properties of 4-azidomethyl-THP. Researchers should use these values for stoichiometric calculations and analytical verification.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Common Name | 4-Azidomethyl-THP | |

| CAS Number | 1035490-93-7 | Unique identifier for database retrieval |

| Molecular Formula | C₆H₁₁N₃O | |

| Molecular Weight | 141.17 g/mol | Calculated based on standard atomic weights |

| Exact Mass | 141.0902 | For High-Resolution Mass Spectrometry (HRMS) |

| Physical State | Colorless to pale yellow liquid | (Predicted based on structural analogs) |

| Solubility | DCM, THF, DMF, DMSO | Lipophilic organic solvents |

| Storage | 2–8°C, Inert Atmosphere | Azides are potentially light/heat sensitive |

Part 2: Synthesis & Experimental Protocol

Retrosynthetic Analysis

The synthesis of 4-azidomethyl-THP typically proceeds via a nucleophilic substitution strategy starting from the commercially available 4-(hydroxymethyl)tetrahydro-2H-pyran . The hydroxyl group is first converted into a facile leaving group (mesylate or tosylate), followed by displacement with sodium azide.

Workflow Diagram (DOT)

The following diagram illustrates the standard synthetic pathway, highlighting the critical intermediate activation step.

Figure 1: Two-step synthesis of 4-azidomethyl-THP via mesylate activation.

Detailed Protocol

Step 1: Activation (Mesylation)

-

Reagents: Dissolve 4-(hydroxymethyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Base: Add Triethylamine (Et₃N, 1.5 eq) and cool the solution to 0°C.

-

Addition: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is exothermic; maintain temperature < 5°C.

-

Workup: After 2 hours, quench with water, extract with DCM, and dry over MgSO₄. Concentrate to yield the crude mesylate.

Step 2: Azidation (SN2 Displacement)

-

Solvent System: Dissolve the crude mesylate in anhydrous DMF (Dimethylformamide). DMF is critical as a polar aprotic solvent to solvate the cation (Na⁺) and enhance the nucleophilicity of the azide anion (N₃⁻).

-

Reagent: Add Sodium Azide (NaN₃, 1.5 eq). Caution: NaN₃ is toxic and can form explosive hydrazoic acid in the presence of acid.

-

Conditions: Heat to 60–80°C for 12–16 hours. Monitor by TLC or LC-MS (disappearance of mesylate).

-

Purification: Dilute with water (to dissolve excess salts) and extract with Ethyl Acetate. The organic layer is washed with brine. Column chromatography (Hexanes/EtOAc) may be required for high purity.

Part 3: Mechanism of Action (Click Chemistry)[7]

The primary utility of 4-azidomethyl-THP lies in its ability to undergo Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This bioorthogonal reaction couples the THP ring to any molecule bearing a terminal alkyne, forming a stable 1,2,3-triazole linkage.

Mechanistic Pathway[8]

-

Coordination: The Cu(I) catalyst coordinates with the terminal alkyne of the partner molecule, lowering the pKa of the terminal proton.

-

Acetylide Formation: A copper-acetylide intermediate is formed.

-

Cycloaddition: The organic azide (4-azidomethyl-THP) coordinates to the copper center. The azide nitrogen attacks the acetylide carbon, forming a metallacycle.

-

Ring Contraction: The metallacycle contracts to form the triazole ring, releasing the copper catalyst for the next cycle.

Figure 2: Mechanism of CuAAC reaction utilizing 4-azidomethyl-THP.

Part 4: Applications in Drug Discovery[8][9][10]

Fragment-Based Drug Discovery (FBDD)

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, often functioning as a bioisostere for phenyl rings or morpholines to improve solubility and reduce lipophilicity (LogP). 4-azidomethyl-THP allows researchers to "click" this solubility-enhancing motif onto hydrophobic drug fragments rapidly.

Linker Design for PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation. 4-azidomethyl-THP serves as a rigid, non-aromatic spacer. The resulting triazole ring acts as a stable bioisostere for amide bonds, resisting proteolytic cleavage in vivo.

Surface Functionalization

The compound is used to modify alkyne-functionalized surfaces (e.g., glass slides, nanoparticles) to introduce hydrophilic THP groups, reducing non-specific protein binding.

Part 5: Safety & Handling

-

Explosion Hazard: While organic azides with a C/N ratio > 3 (like 4-azidomethyl-THP, C₆H₁₁N₃O, Ratio = 6:3 = 2) are generally stable, they should be handled behind a blast shield. Avoid concentrating reaction mixtures to dryness if free NaN₃ is present.

-

Toxicity: Sodium azide is acutely toxic (similar to cyanide). All waste containing azides must be quenched (e.g., with dilute nitrous acid) before disposal.

-

Storage: Store in a cool, dark place. Azides can decompose under UV light.

References

-

Synthonix . (n.d.). This compound Product Page. Retrieved from [Link]

-

National Institutes of Health (NIH) . (2024). Click Chemistry: A Powerful Tool for Pharmaceutical Sciences.[1] PMC. Retrieved from [Link]

Sources

4-(azidomethyl)tetrahydro-2H-pyran solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-(azidomethyl)tetrahydro-2H-pyran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, data from analogous structures, and theoretical predictions to offer a robust framework for understanding and predicting its behavior in various organic solvents. This document is designed to equip researchers, scientists, and drug development professionals with the necessary insights for effective solvent selection in synthesis, purification, and formulation processes involving this compound.

Introduction: The Significance of Solubility

This compound is a molecule of interest in organic synthesis and medicinal chemistry, integrating the stable, saturated heterocyclic core of tetrahydropyran (THP) with the versatile reactivity of an azide functional group. The azide moiety serves as a valuable precursor for the introduction of nitrogen-containing functionalities, such as amines via reduction, or for participation in highly reliable "click chemistry" reactions like the Huisgen cycloaddition.[1] The utility of this compound in these applications is fundamentally governed by its solubility in organic solvents. Proper solvent selection is critical for achieving homogeneous reaction conditions, facilitating purification through techniques like crystallization and chromatography, and formulating active pharmaceutical ingredients.[2]

This guide will delve into the structural and physicochemical properties of this compound to predict its solubility profile. We will explore the interplay of intermolecular forces and provide a systematic approach to solvent selection. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to generate empirical data for their specific applications.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is dictated by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces tend to be miscible.[2] To predict the solubility of this compound, we must first analyze its molecular structure.

The molecule can be deconstructed into two key components: the tetrahydropyran ring and the azidomethyl substituent.

-

Tetrahydropyran (THP) Ring: The THP ring is a saturated six-membered heterocycle containing an oxygen atom.[3] This oxygen atom introduces a degree of polarity and allows the ring to act as a hydrogen bond acceptor. However, the five carbon atoms in the ring form a nonpolar hydrocarbon backbone.[4] Overall, tetrahydropyran itself is considered a moderately polar compound, soluble in a wide range of organic solvents and exhibiting partial miscibility with water.[5][6]

-

Azidomethyl (-CH₂N₃) Group: The azide functional group is highly polar due to the significant difference in electronegativity between the nitrogen atoms. The terminal nitrogen atoms of the azide group can act as hydrogen bond acceptors. The presence of the azide group significantly increases the polarity of the molecule compared to an unsubstituted THP ring.[1]

The combination of the moderately polar THP ring and the highly polar azidomethyl group suggests that this compound is a moderately polar to polar molecule .

Intermolecular Force Analysis

The following diagram illustrates the key intermolecular forces that will govern the solubility of this compound.

Caption: Intermolecular forces in this compound.

Predicted Solubility in Common Organic Solvents

Based on the analysis of its structure and intermolecular forces, we can predict the solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | High | These solvents have large dipole moments and can effectively solvate the polar azide group. THF, being structurally similar to the THP ring, is expected to be an excellent solvent. DMF and DMSO are often preferred for reactions involving azide salts to ensure their solubility.[1][7][8] |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to High | These solvents can engage in hydrogen bonding with the oxygen of the THP ring and the nitrogen atoms of the azide group. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in overall solvent polarity. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to High | These solvents are of moderate polarity and are generally good solvents for a wide range of organic compounds. They can effectively solvate the molecule through dipole-dipole interactions. |

| Ethers | Diethyl ether (Et₂O) | Moderate | Diethyl ether is less polar than THF but should still be a reasonably good solvent due to the "like dissolves like" principle with the ether linkage in the THP ring. |

| Aromatic | Toluene, Benzene | Low to Moderate | These are relatively nonpolar solvents. While they can engage in London dispersion forces with the hydrocarbon portion of the molecule, they are less effective at solvating the highly polar azide group. |

| Nonpolar | Hexanes, Heptane | Low to Insoluble | These solvents primarily interact through weak London dispersion forces and are poor solvents for polar molecules like this compound. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, experimental determination is essential. The following protocol provides a standardized method for assessing the solubility of this compound.

Materials and Equipment

-

This compound

-

A range of organic solvents (e.g., DMF, Methanol, DCM, Toluene, Hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Graduated pipettes or syringes

-

Analytical balance

Workflow for Qualitative Solubility Determination

The following workflow can be used for a rapid assessment of solubility.

Caption: Workflow for qualitative solubility determination.

Step-by-Step Procedure

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Weighing the Solute: Accurately weigh approximately 25 mg of this compound and place it into the first labeled test tube.

-

Solvent Addition: Add the corresponding solvent to the test tube in 0.25 mL increments, up to a total of 0.75 mL.

-

Mixing: After each addition of solvent, cap the test tube and vortex or shake vigorously for 60 seconds.[2]

-

Observation: After mixing, visually inspect the solution.

-

Soluble: The solid has completely disappeared, and the solution is clear.

-

Partially Soluble: Some of the solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid remains largely undissolved.

-

-

Recording Data: Record your observations in a laboratory notebook.

-

Repeat: Repeat steps 2-6 for each solvent to be tested.

This qualitative assessment can be extended to a quantitative measurement by carefully adding known amounts of the solute to a known volume of solvent until saturation is reached, followed by filtration and quantification of the dissolved material.

Conclusion

This compound is a moderately polar to polar molecule, and its solubility is governed by its ability to participate in dipole-dipole interactions and act as a hydrogen bond acceptor. It is predicted to have high solubility in polar aprotic solvents like DMF, DMSO, and THF, and moderate to high solubility in polar protic solvents such as methanol and ethanol. Conversely, it is expected to exhibit low solubility in nonpolar solvents like hexanes. The provided experimental protocol offers a straightforward method for researchers to validate these predictions and determine the optimal solvent for their specific needs. A thorough understanding of the solubility of this versatile building block is paramount for its successful application in synthetic and medicinal chemistry.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

SOLUBILITY OF TETRAHYDROPYRIMIDINE DERIVATIVES IN SOME SOLVENTS AT DIFFERENT TEMPERATURES | Journal of Applied Chemical Science International - I.K. Press. (2015, May 20). Retrieved from [Link]

-

Physical Properties of Tetrahydropyran and Its Applications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Large-Scale Preparation and Usage of Azides - ResearchGate. (n.d.). Retrieved from [Link]

-

Tetrahydropyran - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.ws [chem.ws]

- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling and Application of 4-(azidomethyl)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Latent Hazards of 4-(azidomethyl)tetrahydro-2H-pyran

This compound is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structure combines a stable, non-aromatic tetrahydropyran (THP) ring, a common motif in pharmaceuticals, with a highly energetic azide functional group. The azide serves as a versatile chemical handle for a variety of conjugation reactions, most notably the Nobel Prize-winning Azide-Alkyne Huisgen Cycloaddition, or "click chemistry."[1] This reaction's high efficiency and orthogonality make it a cornerstone of modern bioconjugation, enabling the precise linkage of molecules in complex biological systems.

However, the very reactivity that makes the azide group so useful also renders it inherently hazardous. Organic azides are a class of energetic compounds that can be sensitive to external stimuli such as heat, light, friction, and pressure, potentially leading to rapid and violent decomposition.[2][3] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles for organic azides. It is designed to empower researchers to harness the synthetic potential of this reagent while mitigating its intrinsic risks.

Section 1: Hazard Identification and Stability Assessment

The primary hazard associated with this compound stems from its azide functional group (-N₃). A critical aspect of assessing its stability is the ratio of carbon atoms to nitrogen atoms (C/N ratio).

The "Rule of Six" and Carbon-to-Nitrogen (C/N) Ratio

A widely accepted guideline for the stability of organic azides is the "Rule of Six," which suggests that having at least six carbon atoms (or other atoms of similar size) for every azide group confers a degree of stability, making the compound safer to handle in neat form.[4]

Let's analyze the target molecule:

-

Molecular Formula: C₆H₁₁N₃O

-

Carbon Atoms (C): 6

-

Nitrogen Atoms (N): 3

-

C/N Ratio: 6 / 3 = 2

With a C/N ratio between 1 and 3, this compound can be synthesized and handled, but it should be treated as a potentially energetic material.[4] It is crucial to limit the scale of reactions and, whenever possible, to store it as a dilute solution (<1 M) at reduced temperatures.[3][4]

Key Hazard Statements

While a specific Safety Data Sheet (SDS) is not publicly available, based on the properties of similar organic azides, the following GHS hazard classifications are anticipated:

-

Explosive; Unstable Explosive: Risk of explosion from shock, friction, heat, or other forms of ignition.

-

Acute Toxicity (Oral, Dermal, Inhalation): The azide ion is known to have toxicity comparable to the cyanide ion.[2]

-

Eye Irritation/Damage

-

Skin Irritation

Thermal Decomposition Pathway

The thermal decomposition of organic azides proceeds via the elimination of dinitrogen (N₂) gas to form a highly reactive nitrene intermediate.[1][5] This process is highly exothermic and can lead to a runaway reaction if not properly controlled. The nitrene can then undergo various intramolecular or intermolecular reactions.

Caption: Fig 1. Thermal decomposition pathway.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is non-negotiable when working with azides.

Engineering Controls

-

Fume Hood: All manipulations must be performed in a certified chemical fume hood to contain any potential release of toxic vapors or aerosols.[4]

-

Blast Shield: A blast shield or the fume hood sash should always be positioned between the researcher and the experiment. This is critical during reactions, extractions, and concentration steps.[4][6]

-

Ventilation: Ensure adequate ventilation in the laboratory.[7]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling organic azides includes:

-

Eye Protection: Safety glasses with side shields are mandatory at a minimum. For higher-risk operations, a full face shield should be worn in addition to safety glasses.[4]

-

Gloves: Nitrile gloves provide adequate protection for incidental contact. Change gloves immediately if contamination is suspected.[4]

-

Lab Coat: A flame-resistant lab coat is recommended.

-

Proper Attire: Long pants and closed-toe shoes are required.

Incompatible Materials

To prevent the formation of highly explosive and shock-sensitive metal azides or the dangerously explosive hydrazoic acid, avoid all contact with the following:

-

Metals: Do not use metal spatulas; use plastic or ceramic instead.[3][4][6] Avoid contact with copper, lead, brass, and other heavy metals.

-

Acids: Strong acids can react with azides to form the highly toxic and explosive hydrazoic acid (HN₃).[3]

-

Chlorinated Solvents: Dichloromethane and chloroform can form extremely unstable di- and tri-azidomethane compounds.[2][3]

-

Other Reagents: Keep away from carbon disulfide, bromine, and dimethyl sulfate.[4]

Section 3: Experimental Protocols and Workflow

General Workflow for Handling Azides

Caption: Fig 2. Safe workflow for experiments involving organic azides.

Step-by-Step Handling Protocol

-

Risk Assessment: Before starting, perform a thorough risk assessment for the entire procedure.[8]

-

Preparation: Don the required PPE. Set up the experiment in a clean fume hood, ensuring a blast shield is available. Line the work surface with absorbent paper.[6]

-

Weighing/Measuring: If handling the solid, use a plastic or ceramic spatula.[2][4] If using a solution, use appropriate syringes or pipettes. Work with the smallest quantity necessary for the experiment.[4]

-

Reaction:

-

Avoid ground glass joints, which can cause friction and initiate decomposition; use rubber septa or specialized glassware.[4][6]

-

Maintain strict temperature control. Do not heat the compound unless the thermal stability is well-understood and appropriate precautions are in place.

-

Ensure reactions are stirred smoothly to avoid localized heating.

-

-

Purification:

-

Never use distillation or sublimation for purification. [2] These methods can concentrate the azide and lead to an explosion.

-

Purification should be limited to techniques like extraction and precipitation.[2]

-

When using a rotary evaporator, use a blast shield and do not evaporate to dryness. It is safer to leave the azide in a solvent.

-

Section 4: Storage, Spills, and Waste Disposal

Storage

-

Temperature: Store in a refrigerator or freezer below room temperature.[2][4]

-

Container: Use amber bottles to protect from light.[4] Ensure the container is tightly sealed.

-

Location: Store in a cool, well-ventilated area away from incompatible materials.[4][7]

Spill Management

For small spills (<250 mL of solution) inside a fume hood:

-

Alert Personnel: Inform others in the lab.

-

Confine: Confine the spill using absorbent pads.[4]

-

Neutralization (Optional but Recommended): For spills involving sodium azide (a common precursor), a solution of sodium nitrite and acetic acid can be used for quenching. For an organic azide, this step is often skipped in favor of direct absorption.

-

Cleanup: Clean the surface with a buffer solution of pH > 9 to prevent the formation of hydrazoic acid.[4][6] Wipe the area with fresh absorbent pads.

-

Disposal: All contaminated materials must be collected in a designated, labeled hazardous waste container.[6]

Waste Disposal

-

Segregation: Azide-containing waste must be collected in a separate, dedicated waste container.[2][6]

-

Labeling: Clearly label the container "AZIDE CONTAMINATED WASTE" and list all components.[4]

-

No Sink Disposal: Never dispose of azide solutions down the sink.[4] This can lead to the formation of explosive metal azides in the plumbing.

-

Quenching: Before final disposal, it is best practice to quench the azide. A common method is reduction to the corresponding amine using a reagent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation. This should be done as part of the experimental workup if possible.

Section 5: Physical and Chemical Properties (Estimated)

| Property | Estimated Value / Information | Rationale / Source |

| Molecular Formula | C₆H₁₁N₃O | - |

| Molecular Weight | 141.17 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Based on similar alkyl azides and tetrahydropyran derivatives.[9] |

| Boiling Point | High; Prone to decomposition | Organic azides are thermally unstable and should not be distilled.[1][2] |

| Solubility | Soluble in common organic solvents (e.g., THF, Ethyl Acetate, Alcohols). | Based on the polarity of the THP ring. |

| Stability | Potentially explosive. Sensitive to heat, shock, and friction.[3] | General property of low molecular weight organic azides.[2] |

| Decomposition Temp. | Estimated > 175 °C (for neat compound) | Alkyl azides with low nitrogen content are relatively stable but will decompose.[1] |

Conclusion

This compound is a powerful tool for chemical biology and drug discovery. Its responsible use hinges on a thorough understanding of its potential hazards and a disciplined approach to safety. By implementing the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can confidently and safely leverage the capabilities of this versatile reagent to advance their scientific objectives. Always prioritize safety, minimize scale, and never work alone when handling energetic compounds.

References

-

Azides - UVIC. (2022, May 18). University of Victoria. [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. [Link]

-

Safe Handling of Azides. (2013, February 1). University of Pittsburgh. [Link]

-

Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Case Western Reserve University. [Link]

-

Working with Hazardous Chemicals - Organic Syntheses. (2010, January 25). Organic Syntheses. [Link]

-

Organic azide - Wikipedia. Wikipedia. [Link]

-

The thermal decomposition of azidopyridines. (2025, August 9). ResearchGate. [Link]

Sources

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. ucd.ie [ucd.ie]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. uvic.ca [uvic.ca]

- 5. researchgate.net [researchgate.net]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. fishersci.com [fishersci.com]

- 8. orgsyn.org [orgsyn.org]

- 9. CAS 101691-94-5: 4-(IODOMETHYL)TETRAHYDRO-2H-PYRAN [cymitquimica.com]

Technical Guide: Tetrahydropyran-Based Azide Building Blocks in Medicinal Chemistry

Executive Summary

This technical guide analyzes the strategic application of tetrahydropyran (THP)-based azide building blocks in modern drug discovery. As medicinal chemistry moves away from flat, aromatic-heavy scaffolds ("Escape from Flatland"), THP azides offer a dual advantage: they provide an

Strategic Value: The Physicochemical Edge

Bioisosterism and "Escape from Flatland"

The tetrahydropyran ring is a classical bioisostere for cyclohexane and morpholine. Unlike cyclohexane, the ether oxygen in THP acts as a hydrogen bond acceptor (HBA), lowering

| Property | Cyclohexane Core | Tetrahydropyran (THP) Core | Morpholine Core |

| Electronic Character | Lipophilic | Polar (Ether Oxygen) | Basic/Polar |

| H-Bonding | None | 1 Acceptor | 1 Acceptor / 1 Donor |

| Metabolic Risk | Oxidation (CYP450) | Low (Stable Ether) | N-Oxidation / Glucuronidation |

| Solubility Impact | Poor | Moderate to High | High |

| Geometry | Chair (Fluxional) | Chair (Anomeric effect possible) | Chair |

The Azide Utility

The azide group (

Synthetic Architectures

The synthesis of THP azides generally follows two primary strategies: nucleophilic displacement of activated alcohols or de novo ring construction via Prins cyclization.

Route A: Nucleophilic Displacement (The Standard)

The most robust route to 4-azidotetrahydropyran involves the activation of commercially available tetrahydro-2H-pyran-4-ol.

-

Activation: Conversion of the alcohol to a mesylate (OMs) or tosylate (OTs).

-

Displacement:

reaction with Sodium Azide (-

Note: For 4-substituted THPs, this is straightforward. For 3-substituted THPs, this inversion of configuration allows access to specific diastereomers (e.g., converting trans-3-hydroxy to cis-3-azido).

-

Route B: Prins Cyclization (De Novo)

For complex scaffolds where the THP ring is built from scratch, the Prins cyclization between a homoallylic alcohol and an aldehyde offers a powerful method to install functionality at the 4-position, which can subsequently be converted to an azide.

Visualization of Synthetic Logic

The following diagram outlines the synthetic workflow and downstream applications.

Figure 1: Synthetic pathway from THP-alcohol to Azide and downstream derivatization.

Safety & Handling: The "Rule of Six"

Working with organic azides requires strict adherence to safety protocols due to their potential explosivity.[1][2][3][4] A self-validating safety check is the C/N Ratio Rule .

The C/N Ratio Calculation

Before synthesizing or isolating any THP-azide, calculate the Carbon/Nitrogen ratio:

[2]Application to 4-azidotetrahydropyran (

-

Ratio:

[3]

Critical Safety Insight: 4-azidotetrahydropyran has a ratio of 2 , which is below the safe threshold of 3.

-

Implication: This compound is potentially explosive if isolated in pure form.

-

Protocol Adjustment: Do not distill to dryness. Store as a solution in a high-boiling solvent (e.g., DMF or Toluene) or use immediately in the next step. If isolation is necessary, keep scale < 1g and use a blast shield.

Experimental Protocols

Protocol: Synthesis of 4-Azidotetrahydropyran (Solution Phase)

Note: Designed to mitigate low C/N ratio risks.

Reagents:

-

Tetrahydro-2H-pyran-4-ol (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (

) (1.5 eq) -

Sodium Azide (

) (1.5 eq) -

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Mesylation: Dissolve THP-4-ol in DCM at 0°C. Add

, followed by dropwise addition of MsCl. Stir for 2h. -

Workup 1: Wash with water, dry organic layer (

), and concentrate carefully (do not heat >30°C). -

Displacement: Dissolve the crude mesylate in DMF. Add solid

(Caution: Toxic). -

Reaction: Heat to 60°C for 4–6 hours behind a blast shield.

-

Extraction: Dilute with Diethyl Ether (

) and wash extensively with water to remove DMF and excess azide. -

Safety Stop: Do not concentrate the ether layer to dryness. Determine concentration via NMR using an internal standard. Use this solution directly for Click chemistry.

Protocol: CuAAC "Click" Reaction (Ligand-Assisted)

This protocol uses THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect biomolecules from oxidative damage by Cu(I).

Reagents:

-

THP-Azide solution (1.0 eq)

-

Terminal Alkyne (1.0 eq)

- (5 mol%)

-

Sodium Ascorbate (10 mol%)

-

THPTA Ligand (5 mol%)

Workflow:

-

Dissolve alkyne in

-BuOH/Water (1:1). -

Add THP-Azide solution.

-

Premix

and THPTA in a separate vial, then add to the reaction. -

Add Sodium Ascorbate last to initiate the reduction of Cu(II) to Cu(I).

-

Stir at Room Temperature for 1–12h.

-

Monitor by LCMS (Disappearance of alkyne; Azide is not UV active).

Applications in PROTAC Linker Design

Tetrahydropyrans are increasingly used in Proteolysis Targeting Chimeras (PROTACs) to tune the physicochemical properties of the linker region. Long alkyl chains often lead to poor solubility; inserting a THP ring breaks the lipophilicity while maintaining linker length.

Linker Decision Matrix

The following diagram illustrates when to deploy a THP-Azide linker versus a standard PEG or Alkyl linker.

Figure 2: Decision matrix for selecting THP-based linkers in bifunctional molecule design.

References

- Tetrahydropyran as a Bioisostere

-

Safety of Organic Azides (Rule of Six)

-

Click Chemistry & Triazole Bioisosterism

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

-

Bonandi, E., et al. (2017).[5] The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today. Retrieved from [Link]

-

-

Synthesis of Functionalized THPs

-

Clarke, P. A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

- PROTAC Linker Design: Verma, S. K., et al. (2020). Design and Synthesis of PROTACs. Journal of Medicinal Chemistry.

Sources

Technical Profile & Handling Guide: 4-(Azidomethyl)tetrahydro-2H-pyran

Executive Technical Summary

4-(Azidomethyl)tetrahydro-2H-pyran is a specialized heterocyclic building block primarily utilized in "click chemistry" (CuAAC) to introduce a polar, non-aromatic lipophilic spacer into drug candidates. Its structural core—a saturated oxygen heterocycle—improves metabolic stability and solubility compared to carbocyclic analogs.

This guide addresses the critical physical properties and safety parameters required for its handling. Note: Due to the energetic nature of the azido group, this compound exhibits thermal instability. Standard atmospheric boiling points are theoretical; attempts to reach them often result in decomposition or explosion.

Key Identifiers

| Property | Detail |

| IUPAC Name | 4-(Azidomethyl)oxane |

| CAS Number | 120551-78-4 (Generic/Isomer var.) / 1035490-93-7 |

| Molecular Formula | C₆H₁₁N₃O |

| Molecular Weight | 141.17 g/mol |

| Appearance | Colorless to pale yellow oil |

Physical Properties Analysis

Density and Volatility

Accurate density and volatility data are critical for process scale-up and reactor loading. As experimental data for the specific azide is often proprietary or omitted in literature in favor of precursors, the values below represent a synthesis of experimental precursor data and calculated physicochemical properties.

Comparative Properties Table

| Compound | Function | Density (g/mL) | Boiling Point (°C) |

| 4-(Hydroxymethyl)THP | Precursor (Alcohol) | 1.04 | 110°C @ 20 mmHg |

| 4-(Iodomethyl)THP | Precursor (Halide) | 1.77 | 145–148°C (Atm)* |

| 4-(Azidomethyl)THP | Target (Azide) | 1.09 – 1.12 (Est.) | Decomposes >110°C |

*Note: The iodide boiling point is often reported at reduced pressure in practice to prevent discoloration, though it is more stable than the azide.

The Boiling Point Paradox

Researchers must not attempt to determine the atmospheric boiling point of this compound.

-

Thermal Stability: Organic azides generally begin to decompose exothermically between 110°C and 150°C.

-

Distillation Risk: While low-molecular-weight azides can technically be distilled under high vacuum (<5 mmHg), the risk of shock-sensitivity increasing in the vapor phase or upon concentration makes this hazardous.

-

Recommended Purification: Flash column chromatography (SiO₂) is the industry standard for isolation, avoiding thermal stress.

Safety & Energetic Assessment (Expertise & Experience)

The safety of handling organic azides is governed by the ratio of carbon/oxygen atoms to nitrogen atoms. This empirical rule helps predict stability.

The "Rule of Six" Analysis

A common heuristic for azide safety is the equation:

For this compound (C₆H₁₁N₃O):

Critical Insight: The ratio is 2.33 , which is below the safety threshold of 3 .

-

Implication: This molecule is considered energetic and potentially explosive. It possesses a high energy content relative to its molecular weight.

-

Operational Mandate:

-

Never distill to dryness.

-

Do not use rotary evaporators with water baths set >40°C.

-

Store in solution (e.g., DCM or Toluene) whenever possible to desensitize.

-

Use blast shields when working with >1 gram quantities.

-

Synthesis & Purification Workflow

The following diagram illustrates the standard synthesis pathway from the commercially available alcohol, highlighting the critical decision points for purification based on the safety assessment above.

Figure 1: Synthetic workflow and safety decision tree for the isolation of this compound.

Experimental Handling Protocol

A. Density Measurement (Small Scale)

Since density is concentration-dependent and purity-dependent, measure it empirically for your specific batch using a calibrated micropipette if exact stoichiometry is required.

-

Tare a 1.00 mL volumetric flask or a precision syringe on an analytical balance.

-

Draw exactly 100 µL of the purified oil.

-

Weigh and calculate:

. -

Expected range: 1.09 – 1.12 g/mL.

B. Waste Disposal (Quenching)

Never dispose of azide residues directly into acidic waste (forms toxic/explosive

-

Reaction: Treat waste streams with 10% sodium hypochlorite (bleach) or the Staudinger reduction method (Triphenylphosphine) to reduce the azide to an amine before disposal.

-

Verification: Ensure no azide peak remains in IR (~2100 cm⁻¹) before releasing to chemical waste.

References

-

Thermo Fisher Scientific. 4-(Iodomethyl)tetrahydro-2H-pyran Safety Data Sheet. Retrieved from

-

ChemicalBook. 4-(Hydroxymethyl)tetrahydropyran Properties and CAS 14774-37-9. Retrieved from

-

Synthonix. this compound Product Specification [A6595]. Retrieved from

- Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. (Seminal review on Azide Safety & Rule of Six).

Technical Comparison: 4-(Azidomethyl)tetrahydro-2H-pyran vs. 4-Azidotetrahydropyran

[1][2]

Executive Summary

In drug discovery—particularly in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design—the choice between a direct ring attachment and a methylene-spaced attachment is a critical decision that impacts binding affinity , solubility , and synthetic reactivity .[1][2]

-

4-azidotetrahydropyran (Secondary Azide): Offers a rigid, compact linker geometry.[1][2] However, the secondary azide is sterically hindered, resulting in slower CuAAC (Click) kinetics and lower thermal stability.

-

This compound (Primary Azide): Provides a flexible, extended linker (+1 carbon spacer).[1][2] The primary azide exhibits superior CuAAC kinetics and higher stability, making it the preferred "install-and-forget" motif for complex library synthesis.[1][2]

Structural & Physicochemical Analysis[1][2]

The fundamental difference lies in the hybridization and steric environment of the carbon bearing the azide group.[2]

| Feature | 4-azidotetrahydropyran | This compound |

| Structure | Azide directly on C4 ring carbon | Azide on exocyclic methyl group |

| Azide Type | Secondary ( | Primary ( |

| CAS Number | Not widely listed (Intermediate) | 1035490-93-7 |

| Formula | ||

| MW | 127.15 g/mol | 141.17 g/mol |

| Linker Character | Rigid, defined vector | Flexible, rotatable ( |

| C/N Ratio | 2.0 (High Energy) | 2.33 (High Energy) |

Safety Assessment (C/N Ratio)

Both compounds are low-molecular-weight organic azides.[1][2] Safety is estimated using the (C+O)/N ratio :

-

Safe Limit: Generally, a ratio

is considered stable for isolation. -

4-azidotetrahydropyran:

.[1][2] Risk: High.[5] Potentially shock-sensitive.[1][2] -

This compound:

.[1][2] Risk: Moderate-High.[1][2]

Protocol: Do not distill these azides to dryness. Store as solutions (<1 M) in inert solvents (e.g., DCM, Toluene) at 4°C.

Synthetic Pathways[6][7][8][9]

The synthesis of both targets relies on nucleophilic substitution (

Reaction Scheme (Graphviz)[2]

Caption: Comparative synthetic routes. The primary alkyl halide (bottom) undergoes clean

Detailed Protocols

A. Synthesis of this compound (Primary)

-

Activation: React (tetrahydro-2H-pyran-4-yl)methanol with

or -

Azidation: Treat the crude iodide/mesylate with

(1.5 equiv) in DMF at room temperature or mild heating (40°C). -

Workup: Dilute with water, extract with

.

B. Synthesis of 4-Azidotetrahydropyran (Secondary)

-

Activation: React 4-hydroxytetrahydropyran with

in DCM. -

Azidation: Treat the mesylate with

(2.0 equiv) in DMF at 80–90°C .

Reactivity Profile: CuAAC Click Chemistry

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the steric environment of the azide significantly affects the reaction rate.[1][2]

| Parameter | Primary Azide (Methyl Spacer) | Secondary Azide (Direct) |

| Steric Hindrance | Low.[1][2] The azide is extended away from the ring. | High. The ring hydrogens at C3/C5 clash with the Cu-catalyst complex.[1][2] |

| Kinetics | Fast. Complete in <1h at RT. | Slow. May require heating or excess catalyst. |

| Ligand Requirement | Standard (e.g., TBTA, THPTA). | Accelerated ligands (e.g., BTTES) recommended. |

Mechanistic Insight: The transition state of CuAAC involves a bulky copper-acetylide complex.[1][2] The "methyl spacer" in this compound acts as a pivot, allowing the azide to rotate into an optimal position for orbital overlap without steric penalty from the pyran ring chair conformation.[1][2]

Applications in Drug Discovery[2]

Linker Design in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity determine the formation of the ternary complex (Target-PROTAC-E3 Ligase).[1][2]

-

4-Azidotetrahydropyran (Rigid Anchor):

-

Use when the binding pocket is shallow.

-

Reduces entropic penalty upon binding due to restricted degrees of freedom.

-

Drawback: If the vector is slightly off, the molecule will not bind (no "wiggle room").

-

-

This compound (Flexible Anchor):

-

Use to extend the linker by ~1.5 Å.

-

The extra methylene group allows rotation, helping the warhead find its optimal binding pose.

-

Preferred starting point in library generation due to higher synthetic success rates.

-

References

-

Synthesis of Pyran Scaffolds

-

Azide Safety & Handling

- Title: Organic Azides: An Exploding Diversity of a Unique Class of Compounds.

- Source: Angewandte Chemie Int. Ed., 2005.

- Context: Establishes the (C+O)

-

[2]

-

CuAAC Kinetics

-

Precursor Properties

Sources

- 1. 1037624-75-1,(S)-1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-N3-[7-(1-pyrrolidinyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]-1H-1,2,4-triazole-3,5-diamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. researchgate.net [researchgate.net]

- 3. uvic.ca [uvic.ca]

- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. lab-chemicals.com [lab-chemicals.com]

Methodological & Application

synthesis of 4-(azidomethyl)tetrahydro-2H-pyran from (tetrahydro-2H-pyran-4-yl)methanol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(azidomethyl)tetrahydro-2H-pyran , a critical building block for "click" chemistry (CuAAC) and PROTAC linker design. While direct Mitsunobu azidation is possible, this guide prioritizes a two-step activation/substitution strategy (via a mesylate intermediate). This route offers superior purification profiles by avoiding triphenylphosphine oxide contaminants and allows for safer thermal management of the azidation step.

Key Advantages of this Protocol:

-

Scalability: Avoids chromatography-heavy purification associated with Mitsunobu reagents.

-

Safety: Segregates the activation step from the azidation step, allowing for precise control over the energetic azide formation.

-

Purity: Intermediate mesylate can be crystallized or used crude with high purity (>95%), simplifying the final workup.

Strategic Analysis & Mechanism

Synthetic Route Selection

The transformation of a primary alcohol to a primary azide can be achieved via multiple pathways. We selected Route A (Mesylation/Azidation) over Route B (Mitsunobu) based on process safety and downstream processing efficiency.

| Feature | Route A: Mesylate Intermediate | Route B: Mitsunobu ( |

| Atom Economy | High | Low (generates |

| Purification | Extraction/Crystallization | Chromatography (often difficult) |

| Safety | Controlled | Risk of |

| Scalability | High (>10g feasible) | Low to Medium |

Reaction Mechanism[1][2]

-

Activation: The hydroxyl group of (tetrahydro-2H-pyran-4-yl)methanol is converted into a methanesulfonate (mesylate) ester, turning a poor leaving group (

) into an excellent one ( -

Substitution: The mesylate undergoes an

nucleophilic substitution with sodium azide (

Critical Safety Protocol (Read Before Experimentation)

Energetic Assessment (The "Rule of Six")

Organic azides are potentially explosive.[1][2][3] Stability is estimated using the Carbon/Nitrogen (

-

Formula:

(Safe limit) -

Target Molecule:

-

Calculation:

WARNING: The ratio is < 3 . This molecule is classified as energy-rich .[4]

-

Do NOT concentrate to absolute dryness on a rotary evaporator, especially with a water bath >40°C.

-

Store as a solution in a stable solvent (e.g., DCM, Toluene) whenever possible.

Solvent Incompatibility

-

Halogenated Solvents: Do not use dichloromethane (DCM) or chloroform as the reaction solvent for the azidation step.[5] Sodium azide can react with these solvents to form diazidomethane , a highly explosive compound.[3][5] Use DMF or DMSO for the reaction, and Ethyl Acetate for extraction.[6]

Experimental Protocols

Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate

Reagents:

-

(Tetrahydro-2H-pyran-4-yl)methanol (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) [0.2 M concentration]

Procedure:

-

Setup: Charge a round-bottom flask with the alcohol and dry DCM. Cool to 0°C (ice bath).

-

Base Addition: Add Triethylamine (TEA) in one portion. Stir for 5 minutes.

-

Activation: Dropwise add Methanesulfonyl chloride (MsCl) over 15 minutes. Note: Reaction is exothermic; maintain T < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hex 1:1) or LCMS.

-

Workup:

-

Quench with water.[5]

-

Wash organic layer with 1M HCl (to remove TEA).

-

Wash with Sat.

and Brine. -

Dry over

, filter, and concentrate (keep bath < 40°C).

-

-

Result: The mesylate is typically obtained as a white solid or viscous oil. Yields >90% are expected. Proceed immediately to Step 2 or store at -20°C.

Step 2: Synthesis of this compound

Reagents:

-

Mesylate Intermediate (from Step 1) (1.0 equiv)

-

Sodium Azide (

) (1.5 equiv)[5] -

Dimethylformamide (DMF) [0.5 M concentration]

Procedure:

-

Setup: Dissolve the mesylate in dry DMF.

-

Reagent Addition: Add solid Sodium Azide (

) in one portion at RT. Caution: -

Reaction: Heat the mixture to 60°C behind a blast shield. Stir for 4–6 hours.

-

Note: Higher temperatures (>80°C) increase decomposition risk.

-

-

Workup (Critical for Safety):

-

Cool to RT.

-

Dilute with Ethyl Acetate (Do not use DCM) and excess water.

-

Extract aqueous layer 3x with Ethyl Acetate.

-

Wash combined organics 4x with water (to fully remove DMF) and 1x with Brine.

-

Dry over

.

-

-

Concentration: Concentrate under reduced pressure at ambient temperature . DO NOT concentrate to complete dryness; leave a small amount of solvent or immediately dilute with the solvent for the next step (e.g., if used for Click chemistry).

Workflow Visualization

Figure 1: Synthetic workflow emphasizing the two-step protocol and critical safety checkpoint during the azidation phase.

Analytical Validation

To confirm the identity of the product, look for these key spectroscopic signatures:

| Technique | Expected Signal | Interpretation |

| IR Spectroscopy | ~2100 cm⁻¹ (Strong) | Characteristic Azide ( |

| 1H NMR | ~3.20 ppm (Doublet, 2H) | |

| 1H NMR | ~3.95 ppm (dd, 2H) | Equatorial protons of the pyran ring (adjacent to oxygen). |

| 13C NMR | ~55-58 ppm | Carbon attached to Azide. |

Troubleshooting & Optimization

-

Issue: Low Conversion in Step 2.

-

Cause: DMF is wet or temperature is too low.

-

Solution: Ensure DMF is anhydrous. Increase temperature to 70°C (do not exceed 80°C). Add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to accelerate the reaction.

-

-

Issue: Emulsion during Workup.

-

Issue: Product Decomposition.

-

Cause: Light sensitivity or thermal instability.

-

Solution: Store the final azide in an amber vial at 4°C.

-

References

-

Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no.[3] 32, 2005, pp. 5188–5240. Link

- Mesylation Protocol: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.

-

Azide Handling Guidelines: "Safe Handling of Organoazides." University of California, Santa Cruz - EH&S. Link

- Nucleophilic Substitution in Pyran Systems: Relevant structural analogs and conditions adapted from: Journal of Medicinal Chemistry, "Synthesis of Tetrahydropyran Derivatives as Kinase Inhibitors.

Sources

- 1. uvic.ca [uvic.ca]

- 2. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Sciencemadness Discussion Board - Problem forming sugar azide - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Mitsunobu Reaction [organic-chemistry.org]

Application Note: Optimized Nucleophilic Substitution Strategies for (Tetrahydro-2H-pyran-4-yl)methyl Methanesulfonate

Introduction & Scope

(Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate (CAS: 134419-59-3) is a critical building block in medicinal chemistry. It serves as a lipophilic spacer that modulates the physicochemical properties of drug candidates, particularly by lowering LogD and improving metabolic stability compared to carbocyclic analogs.

This Application Note provides a definitive guide to performing nucleophilic substitutions (

Key Chemical Properties

| Property | Data |

| IUPAC Name | (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate |

| CAS Number | 134419-59-3 |

| Molecular Formula | |

| Molecular Weight | 194.25 g/mol |

| Leaving Group | Mesylate ( |

| Reactivity Profile | Primary electrophile; prone to |

| Storage | < -20°C, under Argon (Hydrolysis sensitive) |

Critical Process Parameters (CPPs)

Success with this substrate depends on controlling three variables that dictate the ratio of substitution (

-

Solvent Polarity:

-

Recommended: DMF, DMSO, or NMP. These polar aprotic solvents solvate the cation (e.g.,

), leaving the nucleophile "naked" and highly reactive. -

Alternative: Acetonitrile (MeCN) is easier to remove but requires higher temperatures (reflux) for sluggish nucleophiles.

-

-

Temperature Control:

-

Optimal Range: 60°C – 80°C.

-

Risk: Temperatures >100°C increase the risk of elimination to 4-methylenetetrahydro-2H-pyran (exocyclic alkene).

-

-

Nucleophile Stoichiometry:

-

Use 1.2 – 1.5 equivalents of nucleophile to ensure complete consumption of the genotoxic mesylate precursor.

-

Mechanistic Visualization

The following diagram illustrates the competing pathways and the optimal workflow for

Figure 1: Mechanistic divergence between desired substitution and competitive elimination pathways.

Experimental Protocols

Protocol A: Synthesis of 4-(Azidomethyl)tetrahydro-2H-pyran

Application: Precursor for primary amines (via Staudinger reduction) or triazoles (via Click chemistry).

Reagents:

-

Substrate (1.0 equiv)

-

Sodium Azide (

) (1.5 equiv) -

DMF (anhydrous, 0.5 M concentration)

Procedure:

-

Safety Check:

is acutely toxic and shock-sensitive. Use plastic spatulas; avoid halogenated solvents (DCM) in the presence of azides to prevent formation of explosive diazidomethane. -

Dissolution: Charge the mesylate into a reaction vessel and dissolve in anhydrous DMF under

atmosphere. -

Addition: Add

in a single portion at ambient temperature. -

Reaction: Heat the mixture to 70°C for 4–6 hours.

-

Monitoring: TLC (stained with PMA or Iodine) will show the disappearance of the mesylate (

in 1:1 EtOAc/Hex) and appearance of the azide (

-

-

Workup:

Validation:

-

IR: Strong stretch at

( -

1H NMR: The

doublet shifts upfield from

Protocol B: Etherification with Phenols (Williamson Ether Synthesis)

Application: Synthesis of ether-linked inhibitors (e.g., for liquid crystal or kinase inhibitor scaffolds).

Reagents:

-

Substrate (1.0 equiv)

-

Phenol derivative (e.g., 4-ethoxy-2,3-difluorophenol) (1.0 equiv)

-

Potassium Carbonate (

) (1.5 equiv) or -

DMF or Acetonitrile

Procedure:

-

Deprotonation: In a vial, combine the phenol and

in DMF. Stir at RT for 15 min to generate the phenoxide anion. -

Alkylation: Add the mesylate solution to the phenoxide mixture.

-

Heating: Heat to 80°C for 12 hours.

-

Note: If using MeCN, reflux (

) is required.

-

-

Workup: Pour into ice water. Extract with EtOAc.[2][4][5] Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.

Protocol C: Amination with Secondary Amines

Application: Direct synthesis of tertiary amines.

Procedure:

-

Dissolve mesylate (1.0 equiv) in MeCN.

-

Add Secondary Amine (2.0 equiv) and DIPEA (1.5 equiv).

-

Why excess amine? To prevent poly-alkylation and act as a proton scavenger.

-

-

Heat to 60°C in a sealed tube (if amine is volatile) for 16 hours.

-

Purification: Acid/Base extraction is highly effective here.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion | Reaction temperature too low or old mesylate (hydrolyzed). | Increase T to 80°C. Check mesylate purity by NMR (look for broad OH peak). |

| Exocyclic Alkene | Base too strong (e.g., NaH, KOtBu) or T > 100°C. | Use weaker bases ( |

| Emulsion in Workup | DMF presence. | Wash organic layer with 5% LiCl solution (breaks DMF emulsions). |

Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) workflow for substitution reactions.

References

-

Sigma-Aldrich. (n.d.). Tetrahydro-2H-pyran-4-yl methanesulfonate Product Sheet. Retrieved from

-

European Patent Office. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. (Demonstrates etherification conditions). Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 19077576. Retrieved from

-

ChemicalBook. (2025).[7][8] Tetrahydro-2H-pyran-4-yl methanesulfonate Properties and Synthesis. Retrieved from

Sources

- 1. Tetrahydropyran synthesis [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arabjchem.org [arabjchem.org]

- 4. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 6. Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS#:134419-59-3 | tetrahydro-2H-pyran-4-yl methanesulfonate | Chemsrc [chemsrc.com]

- 8. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]

procedure for converting 4-(bromomethyl)tetrahydropyran to azide

Application Note: Optimized Synthesis of 4-(Azidomethyl)tetrahydropyran via Nucleophilic Substitution

Executive Summary

This application note details the procedure for converting 4-(bromomethyl)tetrahydropyran (CAS: 125552-89-8) to 4-(azidomethyl)tetrahydropyran using sodium azide (

Critical Safety Advisory: The target product, 4-(azidomethyl)tetrahydropyran (

Strategic Considerations & Mechanism

Reaction Mechanism ( )

The reaction proceeds via a bimolecular nucleophilic substitution (

-

Substrate: 4-(bromomethyl)tetrahydropyran (Primary alkyl halide; sterically accessible).

-

Nucleophile: Sodium Azide (

). -

Solvent: N,N-Dimethylformamide (DMF) is selected over DMSO. While both are excellent for

, DMF is easier to remove during aqueous workup and poses fewer risks of exothermic decomposition with azides compared to DMSO at elevated temperatures.

Safety Analysis (The "Rule of Six")

The stability of organic azides is estimated using the equation:

-

Target Molecule:

-

Calculation:

-

Conclusion: The ratio is

.[3][4] This molecule is high-energy .-

Operational Constraint 1: Never distill the product.

-

Operational Constraint 2: Store as a solution in a stable solvent (e.g., tert-butyl methyl ether or ethyl acetate) whenever possible.

-

Operational Constraint 3: Avoid rotary evaporation to complete dryness.

-

Experimental Protocol

Reagents & Equipment

| Reagent | CAS | MW ( g/mol ) | Equiv. | Role |

| 4-(bromomethyl)tetrahydropyran | 125552-89-8 | 179.06 | 1.0 | Substrate |

| Sodium Azide | 26628-22-8 | 65.01 | 1.5 | Nucleophile |

| DMF (Anhydrous) | 68-12-2 | 73.09 | N/A | Solvent (0.5 M) |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | N/A | Extraction Solvent |

Equipment:

-

Round-bottom flask (borosilicate glass).

-

Magnetic stir bar (Teflon coated).

-

Oil bath with temperature controller.

-

Plastic spatulas (Metal spatulas must be avoided to prevent formation of shock-sensitive metal azides).[4]

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a clean, dry round-bottom flask with a magnetic stir bar.

-

Add 4-(bromomethyl)tetrahydropyran (1.0 equiv) to the flask.

-

Add anhydrous DMF to achieve a concentration of 0.5 M (e.g., 5 mL DMF per 1 mmol substrate).

-

Cautiously add Sodium Azide (1.5 equiv) using a plastic spatula.

-

Seal the flask with a septum and insert a nitrogen balloon (optional but recommended to exclude moisture).

Step 2: Reaction

-

Place the flask in an oil bath pre-heated to 60°C .

-

Why 60°C? Primary bromides react readily. Higher temperatures increase the risk of thermal decomposition of the unstable product.[3]

-

-

Stir vigorously for 4–6 hours .

-

Monitor: Check progress via TLC (Eluent: 20% EtOAc/Hexane).

-

Visualization: Azides are difficult to stain. Use Phosphomolybdic Acid (PMA) or Iodine (

) chamber. The starting bromide usually stains differently or has a different Rf than the azide. -

Validation: Reaction is complete when the starting bromide spot disappears.

-

Step 3: Workup (CRITICAL SAFETY STEP)

-

Cool the reaction mixture to room temperature.

-

Quench: Pour the reaction mixture into a separatory funnel containing 5x volume of ice-cold water .

-

Extraction: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc) .

-

Safety Warning:DO NOT use Dichloromethane (DCM).

reacts with DCM to form Diazidomethane (

-

-

Wash: Combine the organic layers and wash with:

-

1x Saturated

(to neutralize any trace acid). -

2x Brine (saturated NaCl) to remove residual DMF.

-

-

Dry: Dry the organic phase over anhydrous Magnesium Sulfate (

). Filter through a fritted glass funnel.

Step 4: Concentration

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) at a bath temperature < 30°C .

-

STOP evaporation before the flask is completely dry. Leave a small amount of solvent to stabilize the azide.

-

Yield: Expect 85–95% yield as a colorless to pale yellow oil.

Visual Workflows

Reaction Scheme & Mechanism

Caption: Bimolecular nucleophilic substitution (

Safety-Critical Workup Flow

Caption: Workup procedure emphasizing the exclusion of halogenated solvents to prevent explosion hazards.

Analytical Validation

To confirm the identity of the product without isolation of the pure neat compound (due to safety), use the following spectroscopic markers:

| Method | Expected Signal | Interpretation |

| FT-IR | ~2095–2110 cm⁻¹ (Strong) | Characteristic asymmetric stretch of the Azide ( |

| 1H-NMR | The methylene protons ( | |

| 13C-NMR | The carbon attached to the azide shifts significantly downfield compared to the bromide precursor (~38 ppm) due to the nitrogen shielding effect. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance or low temperature. | Increase temp to 70°C (Do not exceed 80°C). Add catalytic Tetra-n-butylammonium iodide (TBAI) to facilitate Finkelstein-like exchange. |

| Emulsion during extraction | DMF presence in aqueous layer. | Add more saturated Brine. Filter the biphasic mixture through Celite if solid precipitates are causing the emulsion. |

| Product Decomposition | Overheating or light exposure.[3] | Store product in the dark at 4°C. Ensure bath temp does not overshoot. |

References

-

Alvarez, S. G., & Alvarez, M. T. (1997). A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature. Synthesis, 1997(04), 413–414.

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.

- Keicher, T., & Löbbecke, S. (2019). "Organic Azides." In Organic Azides: Syntheses and Applications. John Wiley & Sons.

-

University of California, Santa Barbara. (n.d.). Safe Handling of Azides. UCSB Laboratory Safety Manual.

Sources

- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. ehs.ucsb.edu [ehs.ucsb.edu]

- 4. chemistry.unm.edu [chemistry.unm.edu]

- 5. researchgate.net [researchgate.net]

- 6. SN2 Reaction Mechanism [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 9. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Volatile 4-(azidomethyl)tetrahydro-2H-pyran Oil

Ticket ID: AZ-THP-004 Subject: Troubleshooting Yield Loss, Detection, and Safety during Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division

⚠️ CRITICAL SAFETY DIRECTIVE: STOP AND READ

DO NOT DISTILL THIS COMPOUND.

Before proceeding with any purification steps, you must validate the energetic properties of your molecule. 4-(azidomethyl)tetrahydro-2H-pyran (

The "Zero-Entry" Safety Barrier

We apply the Sharpless/Klapötke C/N Ratio Rule to determine if this compound is safe to isolate or distill.

Where:

Verdict: The ratio is < 3 .[2][3][4] This places the molecule in the "Energetic/Unstable" category [1, 2].

-

Distillation: Strictly Forbidden.[3][5] The heat and phase change can trigger explosive decomposition.

-

Rotary Evaporation: Permissible only with a blast shield, cool bath (< 30°C), and controlled vacuum (> 20 mbar).

-

Storage: Store as a solution if possible.[3][4][6] If isolated, store at -20°C in plastic containers (avoid ground glass joints).

PART 1: DIAGNOSTIC WORKFLOWS

Workflow A: "I cannot see my product on TLC" (Detection Issues)

The Issue: You are likely using UV (254 nm) to visualize the spot.

The Cause: The tetrahydropyran (THP) ring and the aliphatic azide group are UV-inactive . They do not possess the conjugated

The Solution: You must use destructive chemical staining.

Validated Staining Protocols

| Stain Reagent | Sensitivity | Mechanism | Protocol |

| Iodine ( | Moderate | Reversible intercalation into lipophilic ether. | Place TLC plate in a jar with |

| KMnO | High | Oxidation of the ether/alkyl chain. | Dip plate; heat with heat gun until yellow spots appear on purple background. |

| Ninhydrin (Modified) | High (Specific) | Reduction of Azide | Step 1: Dip in 10% |

Workflow B: "My yield is low/zero after concentration" (Volatility Issues)

The Issue: The product is a volatile oil (MW ~141 g/mol ). The Cause: Standard rotary evaporation protocols (high vacuum < 10 mbar, warm bath) co-evaporate the product along with the solvent.

The Solution: Use the "Step-Down" Evaporation Protocol .

Figure 1: Step-Down Evaporation Protocol to prevent co-distillation of volatile azides.

PART 2: PURIFICATION PROTOCOL (Column Chromatography)

Since distillation is unsafe, Flash Column Chromatography is the required purification method.

Stationary Phase: Silica Gel 60 (Acidic nature of silica is generally tolerated by alkyl azides). Mobile Phase: Hexanes/Ethyl Acetate (Gradient).

Step-by-Step Methodology

-

Sample Preparation:

-

Do not load the crude oil neat (it may decompose exothermically on dry silica).

-

Dissolve the crude oil in a minimum amount of Hexanes:DCM (9:1).

-

-

Elution Strategy (Isocratic vs. Gradient):

-

Start with 100% Hexanes to flush non-polar impurities.

-

Slowly increase polarity to 5-10% Ethyl Acetate .

-

Note: The THP-azide is relatively non-polar (

in 10% EtOAc/Hex).

-

-

Fraction Collection:

-

Collect small fractions (e.g., 10-15 mL).

-

Spot every fraction on TLC.

-

Visualize immediately using the KMnO

stain (see Part 1).

-

-

Post-Column Concentration:

-

Combine pure fractions.

-

Concentrate using the Step-Down Protocol (Figure 1).

-

Final Drying: Do not use a high-vacuum pump for hours. Use a gentle stream of Nitrogen gas for 5-10 minutes to remove residual solvent.

-

PART 3: TROUBLESHOOTING DECISION MATRIX

Use this logic flow to determine the next step in your experiment.

Figure 2: Decision Matrix for purification and troubleshooting.

FAQ: Frequently Asked Questions

Q: Can I use Dichloromethane (DCM) as the reaction solvent?

A: Use Caution. While DCM is a good solvent for the precursor, reacting Sodium Azide (

Q: How do I store the purified oil? A: Do not store it pure if possible. It is safer to store it as a stock solution (e.g., 0.5 M in Toluene or THF) at -20°C. If you must store it neat, use a plastic vial (polypropylene). Avoid ground glass stoppers, as the friction can trigger detonation of azide crystals that may form at the seal [1].[5]

Q: The oil turned yellow/brown overnight. Is it still good?

A: This indicates decomposition. Alkyl azides can decompose to imines or release

References

-

Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

-